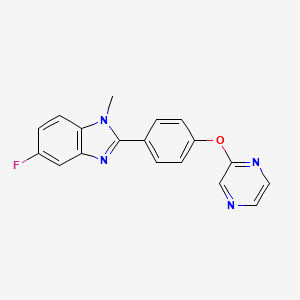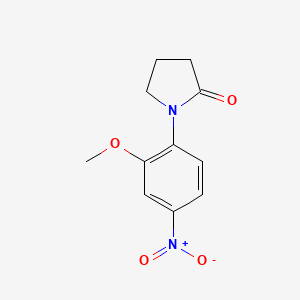
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is a chemical compound characterized by a pyrrolidinone ring substituted with a methoxy and nitro group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-4-nitrobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of the nitro group forms 1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one.
- Demethylation of the methoxy group forms 1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one .
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: The parent compound, lacking the methoxy and nitro substituents.
1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one: A derivative with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one: A derivative with an amino group instead of a nitro group.
Uniqueness: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
23196-07-8 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 |
Nombre IUPAC |
1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-7-8(13(15)16)4-5-9(10)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
ISECEYWKXUCZHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)
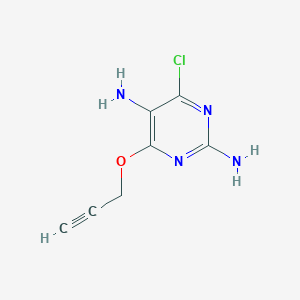
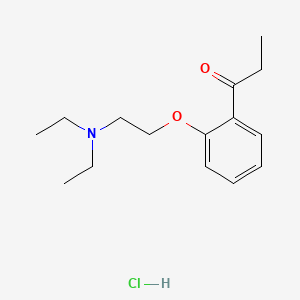
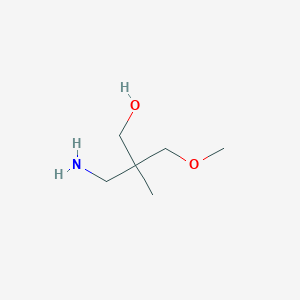
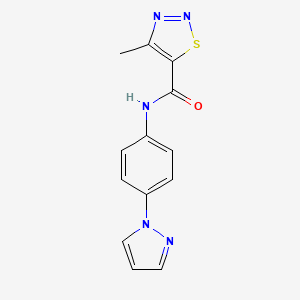

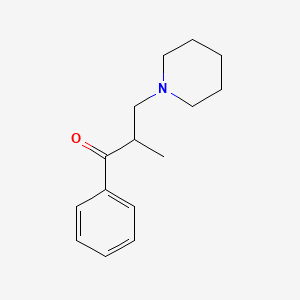
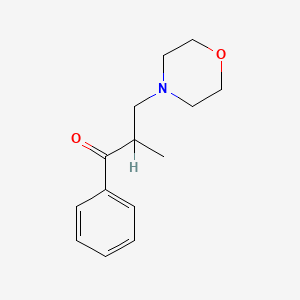
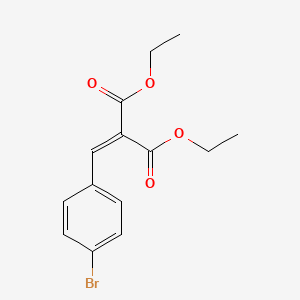
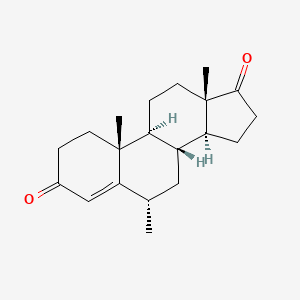
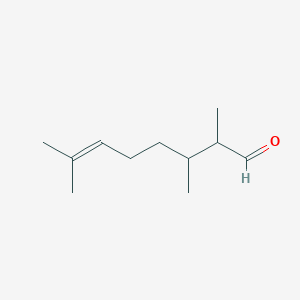
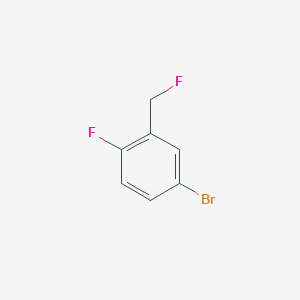
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
